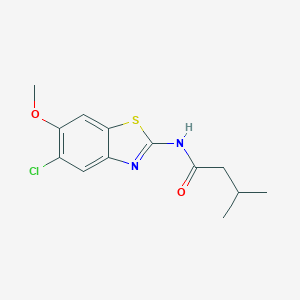![molecular formula C17H16N2O4 B244588 N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BPAP, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. BPAP is a member of the benzodioxole family of compounds, which are known for their pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been found to have a positive effect on cognitive function and memory retention in animal models. In pharmacology, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have an affinity for dopamine receptors and may have potential as a treatment for Parkinson's disease. In medicinal chemistry, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to act as a dopamine receptor agonist. N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to increase dopamine release in the striatum, a key area of the brain involved in motor control and reward processing. This increase in dopamine release may explain N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide's potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects
N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been found to have a number of biochemical and physiological effects. In animal models, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to improve cognitive function and memory retention, increase locomotor activity, and reduce anxiety-like behavior. N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has also been found to increase dopamine release in the striatum and to have an affinity for dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high purity and stability. N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized in high yields and with good purity using the method described above. However, one limitation of using N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to administer to animals in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in this context. Another area of interest is the development of new compounds based on the structure of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide with potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide and its effects on the brain and body.
Synthesemethoden
The synthesis of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 4-aminophenylpropanoic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography. This method has been found to be effective in producing N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in high yields and with good purity.
Eigenschaften
Molekularformel |
C17H16N2O4 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-2-16(20)18-12-4-6-13(7-5-12)19-17(21)11-3-8-14-15(9-11)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
FJEJMSVSVJCJAI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)